Cis-3-(fluoromethyl)cyclopentan-1-amine
Description
Cis-3-(fluoromethyl)cyclopentan-1-amine is a fluorinated cyclopentylamine characterized by a fluorine-bearing methyl group in the cis configuration relative to the amine group on the cyclopentane ring. This compound’s stereochemistry and fluorinated substituent confer distinct physicochemical properties, such as enhanced lipophilicity and metabolic stability compared to non-fluorinated analogs.
Properties
IUPAC Name |
(1S,3R)-3-(fluoromethyl)cyclopentan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12FN/c7-4-5-1-2-6(8)3-5/h5-6H,1-4,8H2/t5-,6+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMIAVAWXMGFPKW-RITPCOANSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC1CF)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](C[C@@H]1CF)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
117.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cis-3-(fluoromethyl)cyclopentan-1-amine typically involves the fluorination of cyclopentane derivatives. One common method includes the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor. The reaction conditions often require anhydrous solvents and low temperatures to ensure high selectivity and yield.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. These methods often utilize automated systems to control reaction parameters precisely, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Cis-3-(fluoromethyl)cyclopentan-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Halogenating agents such as thionyl chloride or phosphorus tribromide.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Halogenated cyclopentane derivatives.
Scientific Research Applications
Cis-3-(fluoromethyl)cyclopentan-1-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential role in enzyme inhibition and protein binding studies.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical properties.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of cis-3-(fluoromethyl)cyclopentan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoromethyl group can enhance the compound’s binding affinity and selectivity, leading to more effective inhibition or activation of the target. The pathways involved may include modulation of enzyme activity or alteration of receptor signaling.
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Substituent Variations and Stereochemical Effects
Cyclohexene Derivatives
- Compound-1 (trans-3-(3,4-dimethoxyphenyl)-4-styrylcyclohexene) and Compound-2 (cis-isomer) from Z. montanum exhibit neurotrophic activity in PC12 cells and cortical neurons. The cis isomer (Compound-2) showed marginally higher efficacy than the trans counterpart, highlighting the role of stereochemistry in bioactivity .
Indolyl and Aromatic Derivatives
- (1S,3R)-3-(1H-indol-3-yl)-3-methylcyclopentan-1-amine (7a): The indole moiety enhances interactions with serotonin receptors, while the methyl group increases steric bulk.
- 1-(2-Chloro-3-fluorophenyl)cyclopentan-1-amine : The aryl substituent introduces aromatic hydrophobicity and halogen bonding, differing from the aliphatic fluoromethyl group in the target compound .
Fluorinated Cyclic Amines
Fluorocyclopentane Derivatives
- (1R,3S)-3-Fluorocyclopentan-1-amine hydrochloride : A cis-configured fluorocyclopentylamine salt with improved aqueous solubility due to the hydrochloride form. The fluorine atom directly on the ring enhances dipole interactions compared to the fluoromethyl group in the target compound .
- The difluoromethyl group further elevates metabolic stability but reduces basicity compared to the target compound’s fluoromethyl group .
Azide and Sulfur-Containing Analogs
- 2-(Azidomethyl)cyclopentan-1-amine : The azide group introduces explosive reactivity, limiting its therapeutic use but making it valuable in click chemistry. This contrasts with the biocompatible fluoromethyl group in the target compound .
- N-Methyl-3-(methylsulfanyl)cyclopentan-1-amine : The methylsulfanyl group increases lipophilicity and sulfur-mediated metabolic pathways, whereas the fluoromethyl group offers resistance to oxidative metabolism .
Structural and Physicochemical Data
| Compound Name | Molecular Formula | Molecular Weight | Key Substituent | Notable Properties |
|---|---|---|---|---|
| Cis-3-(fluoromethyl)cyclopentan-1-amine | C₆H₁₂FN | 117.16 | Fluoromethyl (cis) | High lipophilicity, metabolic stability |
| (1R,3S)-3-Fluorocyclopentan-1-amine HCl | C₅H₁₀FN·HCl | 139.60 | Fluorine (cis) | Enhanced solubility (salt form) |
| 1-(Difluoromethyl)cyclopropan-1-amine | C₄H₇F₂N | 107.10 | Difluoromethyl | High ring strain, reactivity |
| 2-(Azidomethyl)cyclopentan-1-amine | C₆H₁₂N₄ | 140.19 | Azidomethyl | Explosive, click chemistry utility |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
